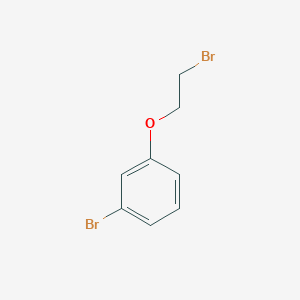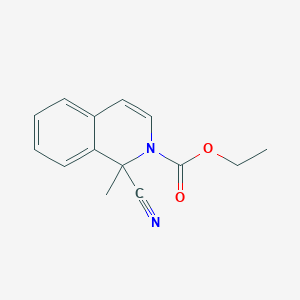
Ethyl 1-cyano-1-methylisoquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-cyano-1-methylisoquinoline-2-carboxylate, also known as ethyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate, is a chemical compound that has been widely used in scientific research. It is a versatile molecule that has been employed in a variety of applications, including drug discovery, organic synthesis, and material science.
Wirkmechanismus
The mechanism of action of Ethyl 1-cyano-1-methylisoquinoline-2-carboxylate 1-cyano-1-mEthyl 1-cyano-1-methylisoquinoline-2-carboxylateisoquinoline-2-carboxylate is not fully understood. However, it is thought to act by inhibiting certain enzymes involved in cell growth and proliferation. This leads to the death of cancer cells and the inhibition of tumor growth.
Biochemische Und Physiologische Effekte
Ethyl 1-cyano-1-mEthyl 1-cyano-1-methylisoquinoline-2-carboxylateisoquinoline-2-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Ethyl 1-cyano-1-methylisoquinoline-2-carboxylate 1-cyano-1-mEthyl 1-cyano-1-methylisoquinoline-2-carboxylateisoquinoline-2-carboxylate in lab experiments is its versatility. The compound can be used in a variety of applications, including drug discovery, organic synthesis, and material science. Additionally, the compound has been shown to have a high degree of selectivity for certain enzymes, making it a promising candidate for the development of targeted therapies.
However, there are also some limitations to the use of Ethyl 1-cyano-1-methylisoquinoline-2-carboxylate 1-cyano-1-mEthyl 1-cyano-1-methylisoquinoline-2-carboxylateisoquinoline-2-carboxylate in lab experiments. One of the main limitations is its potential toxicity. The compound has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain applications. Additionally, the compound may be difficult to synthesize and purify, which could limit its availability for research purposes.
Zukünftige Richtungen
There are many potential future directions for research involving Ethyl 1-cyano-1-methylisoquinoline-2-carboxylate 1-cyano-1-mEthyl 1-cyano-1-methylisoquinoline-2-carboxylateisoquinoline-2-carboxylate. One area of interest is the development of more potent and selective inhibitors of cancer cell growth. Additionally, the compound may have potential applications in the treatment of inflammatory diseases and other conditions. Further research is also needed to fully understand the mechanism of action of the compound and its potential side effects.
Synthesemethoden
Ethyl 1-cyano-1-mEthyl 1-cyano-1-methylisoquinoline-2-carboxylateisoquinoline-2-carboxylate can be synthesized using a variety of methods. One of the most common methods involves the reaction of 1-mEthyl 1-cyano-1-methylisoquinoline-2-carboxylateisoquinoline-2-carboxylic acid with Ethyl 1-cyano-1-methylisoquinoline-2-carboxylate cyanoacetate in the presence of a base such as sodium hydride. The resulting product can be purified using standard techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-cyano-1-mEthyl 1-cyano-1-methylisoquinoline-2-carboxylateisoquinoline-2-carboxylate has been extensively used in scientific research due to its unique chemical properties. It has been employed in drug discovery efforts, particularly in the development of anticancer agents. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study.
Eigenschaften
CAS-Nummer |
17954-28-8 |
|---|---|
Produktname |
Ethyl 1-cyano-1-methylisoquinoline-2-carboxylate |
Molekularformel |
C14H14N2O2 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
ethyl 1-cyano-1-methylisoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H14N2O2/c1-3-18-13(17)16-9-8-11-6-4-5-7-12(11)14(16,2)10-15/h4-9H,3H2,1-2H3 |
InChI-Schlüssel |
FVDMXAPIRRADMX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C=CC2=CC=CC=C2C1(C)C#N |
Kanonische SMILES |
CCOC(=O)N1C=CC2=CC=CC=C2C1(C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



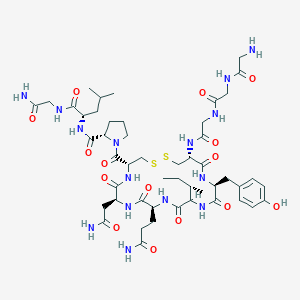
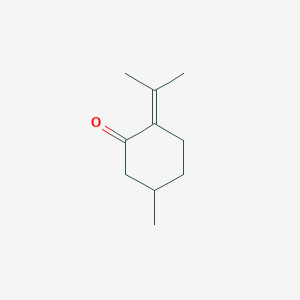
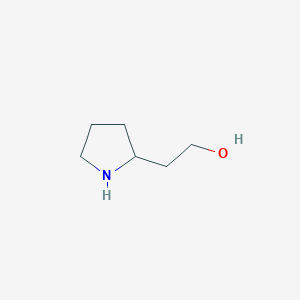
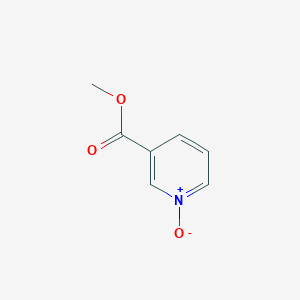
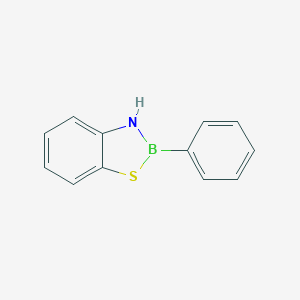
![9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B102426.png)
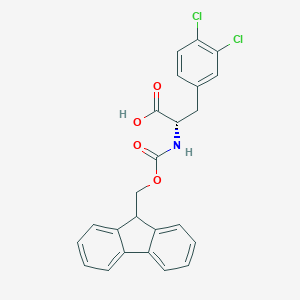
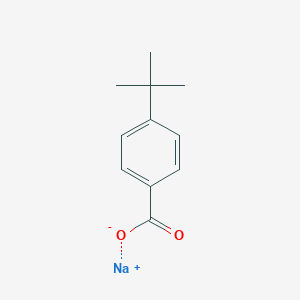
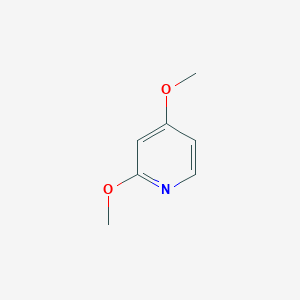
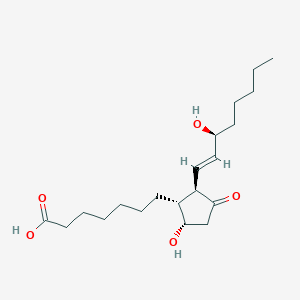
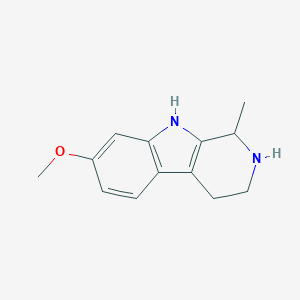
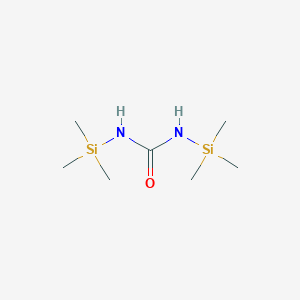
![4,6-Dimethyl-1H,3H-thieno[3,4-c]thiophene](/img/structure/B102441.png)
